4'-Azetidinomethyl-3,5-difluorobenzophenone
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Description
“4’-Azetidinomethyl-3,5-difluorobenzophenone” is an organic compound with the molecular formula C17H15F2NO . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “4’-Azetidinomethyl-3,5-difluorobenzophenone” is represented by the linear formula C17H15F2NO .Scientific Research Applications
Synthesis of Novel Compounds
Novel Thieno[3′,2′5,6] Pyrido[4,3-d]pyrimidinone Derivatives
: An aza-Wittig reaction was applied for synthesizing new tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d] pyrimidin-4(3H)-ones. This process utilized iminophosphorane reacted with 4-Cl-phenyl(or 4-F-phenyl) isocyanate, further treated with phenols, demonstrating a method for constructing complex heterocyclic systems which are significant in medicinal chemistry (Liu & He, 2008).
Antitumor Azetidin-2-ones Targeting Tubulin : A series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antiproliferative properties, revealing compounds with potent activity against MCF-7 breast cancer cells. These findings underscore the azetidinone scaffold's potential in developing new anticancer agents (Greene et al., 2016).
Photophysical Behavior Studies
DFHBI Derivatives for RNA Imaging : Research on (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogues, which bind to the Spinach aptamer for RNA imaging, revealed insights into their photophysical behavior. This study provides foundational knowledge for using these fluorogenic molecules in biochemical imaging applications (Santra et al., 2019).
Advanced Materials Development
Cross-linked Sulfonated Poly(arylene ether ketone) : Research involving 3,5-Bis(4-fluorobenzoyl)phenol in the synthesis of cross-linkable sulfonated poly(arylene ether)s demonstrated the fabrication of membranes with improved mechanical, oxidative, and dimensional stabilities, alongside high proton conductivity. This advancement is crucial for developing more efficient and durable proton exchange membranes for fuel cell applications (Ding et al., 2007).
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMXUTJJGCSMSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642828 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-07-8 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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